Cas no 85107-54-6 (4-Carboxy-2-nitrophenylboronic acid)

4-Carboxy-2-nitrophenylboronic acid is a boronic acid derivative featuring both a carboxylic acid and a nitro functional group on the phenyl ring. This compound is particularly useful in organic synthesis and materials science due to its dual reactivity, enabling applications in Suzuki-Miyaura cross-coupling reactions and as a building block for functionalized polymers or sensors. The electron-withdrawing nitro group enhances the electrophilicity of the boron center, improving its reactivity in coupling reactions. Additionally, the carboxyl group provides a handle for further derivatization or conjugation. Its stability and well-defined reactivity make it a valuable reagent for researchers working with boronic acid chemistry.
4-Carboxy-2-nitrophenylboronic acid structure
85107-54-6 structure
Product Name:4-Carboxy-2-nitrophenylboronic acid
CAS No:85107-54-6
MF:C7H6BNO6
MW:210.936642169952
MDL:MFCD00448780
CID:60830
PubChem ID:192216
Update Time:2025-06-26

4-Carboxy-2-nitrophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Carboxy-2-nitrophenylboronic acid
    • 4-Borono-3-nitrobenzoic aci
    • 4-Carboxy-2-nitrophenylboronic Acid (contains varying amounts of Anhydride)
    • 4-Carboxy-2-nitrobenzeneboronic acid
    • 4-Carboxy-2-nitrobenzeneboronic acid (contains varying amounts of Anhydride)
    • 4-borono-3-nitrobenzoic acid
    • 2-NITRO-4-CARBOXYBENZENEBORONIC ACID
    • Benzoic acid, 4-borono-3-nitro-
    • 4-CO2H-2-Nbba
    • 4-Carboxy-2-nitrophenylboronicacid
    • KSC654C5H
    • SBB064120
    • OR10401
    • AB05993
    • 3-Nitro-4-(dihydroxyboryl)benzoic acid
    • BC001028
    • N276
    • 4-Borono-3-nitrobenzoic acid (ACI)
    • 4-(Dihydroxyboryl)-3-nitrobenzoic acid
    • SY112084
    • 4-Carboxy-2-nitrophenyl boronic acid
    • A1-24354
    • EN300-147316
    • DTXCID20156715
    • CS-W015086
    • PS-9588
    • AKOS015836302
    • SCHEMBL1814007
    • Z2942545477
    • (4-Carboxy-2-nitrophenyl)boronic acid
    • 4-(dihydroxyboranyl)-3-nitrobenzoic acid
    • 4-borono-3-nitro-benzoic acid
    • J-514867
    • MFCD00448780
    • s10939
    • DTXSID20234224
    • DB-028785
    • 85107-54-6
    • MDL: MFCD00448780
    • Inchi: 1S/C7H6BNO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,12-13H,(H,10,11)
    • InChI Key: APBXPKJLXBBPQJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C([N+](=O)[O-])C(B(O)O)=CC=1)O

Computed Properties

  • Exact Mass: 211.02900
  • Monoisotopic Mass: 211.0288171 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 210.94
  • Topological Polar Surface Area: 124

Experimental Properties

  • Color/Form: Gray white crystal
  • Density: 1.62
  • Melting Point: 261°C(lit.)
  • Boiling Point: 487.1 °C at 760 mmHg
  • Flash Point: 248.4 °C
  • Refractive Index: 1.605
  • PSA: 123.58000
  • LogP: -0.50400

4-Carboxy-2-nitrophenylboronic acid Security Information

4-Carboxy-2-nitrophenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

4-Carboxy-2-nitrophenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139334-1g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 ≥97%
1g
¥155.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139334-25g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 ≥97%
25g
¥1800.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139334-5g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 ≥97%
5g
¥513.90 2023-09-03
Alichem
A019108242-25g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 97%
25g
$372.78 2023-08-31
Chemenu
CM135337-5g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 95+%
5g
$99 2021-08-05
Chemenu
CM135337-10g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 95+%
10g
$171 2021-08-05
Chemenu
CM135337-25g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 95+%
25g
$342 2021-08-05
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
QC9055-1g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 ≥98%
1g
¥550元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
QC9055-5g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 ≥98%
5g
¥2100元 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031575-1g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 97%
1g
¥738 2024-05-21

4-Carboxy-2-nitrophenylboronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  3 h, rt
1.2 Reagents: Water ;  cooled
Reference
Synthesis of 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride, a key intermediate for the synthesis of quinolines derivatives
Xue, Feng; Li, Chang-Gong; Zhu, Yong; Lou, Tian-Jun, Journal of Chemical Research, 2014, 38(12), 719-721

Production Method 2

Reaction Conditions
Reference
Product subclass 7: hydroxyboranes
Miyaura, N., Science of Synthesis, 2004, 6, 257-300

4-Carboxy-2-nitrophenylboronic acid Raw materials

4-Carboxy-2-nitrophenylboronic acid Preparation Products

4-Carboxy-2-nitrophenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:85107-54-6)4-Carboxy-2-nitrophenylboronic acid
Order Number:A841207
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:52
Price ($):170.0
Email:sales@amadischem.com

4-Carboxy-2-nitrophenylboronic acid Related Literature

Additional information on 4-Carboxy-2-nitrophenylboronic acid

4-Carboxy-2-nitrophenylboronic acid (CAS No. 85107-54-6): An Overview of Its Synthesis, Applications, and Recent Research Advances

4-Carboxy-2-nitrophenylboronic acid (CAS No. 85107-54-6) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique boronic acid functionality and the presence of a carboxy and nitro group, which confer it with a wide range of chemical reactivity and potential applications.

The synthesis of 4-carboxy-2-nitrophenylboronic acid typically involves a multi-step process. One common approach is to start with 2-nitrobenzoic acid, which undergoes a series of transformations including esterification, boronation, and hydrolysis. The boronation step is crucial and often involves the use of triethylborane or other boron reagents to introduce the boronic acid functionality. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for the synthesis of this compound, such as the use of catalytic systems and microwave-assisted reactions.

In medicinal chemistry, 4-carboxy-2-nitrophenylboronic acid has shown promise as a building block for the synthesis of bioactive molecules. Its boronic acid moiety can participate in various chemical reactions, including Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules. This makes it a valuable intermediate in the development of pharmaceuticals, particularly in the design of targeted drug delivery systems and prodrugs. Recent studies have explored its potential in the synthesis of anti-cancer agents and anti-inflammatory drugs, highlighting its versatility in medicinal applications.

The materials science community has also found applications for 4-carboxy-2-nitrophenylboronic acid. Its unique electronic properties make it suitable for use in the fabrication of functional materials such as sensors and catalysts. For instance, researchers have utilized this compound to develop electrochemical sensors for detecting various analytes, including heavy metals and organic pollutants. The carboxy group can be used to anchor the molecule to surfaces, while the nitro group enhances its electronic sensitivity. Additionally, its boronic acid functionality can be exploited for metal-free catalytic reactions, offering new opportunities in sustainable chemistry.

Recent research has further expanded our understanding of 4-carboxy-2-nitrophenylboronic acid's properties and potential applications. A study published in Journal of Organic Chemistry reported on the use of this compound as a key intermediate in the synthesis of novel fluorescent probes for cellular imaging. The researchers demonstrated that the boronic acid functionality could be used to enhance the photophysical properties of these probes, leading to improved sensitivity and selectivity in biological assays.

In another significant development, a team from Nature Communications explored the use of 4-carboxy-2-nitrophenylboronic acid in the design of self-healing materials. By incorporating this compound into polymer networks, they were able to create materials that could autonomously repair damage under mild conditions. The carboxy group played a crucial role in forming dynamic covalent bonds that enabled self-healing behavior, while the nitro group contributed to the mechanical strength and stability of the materials.

The environmental impact of 4-carboxy-2-nitrophenylboronic acid is another area of active research. While its synthesis can be optimized for reduced environmental footprint through green chemistry principles, there is ongoing work to assess its biodegradability and potential ecological effects. Studies have shown that under certain conditions, this compound can be biodegraded by microorganisms, suggesting that it may have a lower environmental impact compared to some other organic compounds used in similar applications.

In conclusion, 4-carboxy-2-nitrophenylboronic acid (CAS No. 85107-54-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an attractive candidate for various advanced technologies and research areas. As ongoing research continues to uncover new possibilities and optimize its synthesis methods, this compound is likely to play an increasingly important role in future scientific advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85107-54-6)4-Carboxy-2-nitrophenylboronic acid
A841207
Purity:99%
Quantity:25g
Price ($):170.0
Email